D-Enantiomer Confers Proteolytic Stability Advantage Over L-Homoarginine in Model Peptides
In head-to-head comparisons using the antimicrobial peptide Pep05 scaffold, derivatives bearing D-amino acids (including D-arginine) exhibited markedly higher residual activity after trypsin exposure compared to their L-amino acid counterparts. While quantitative data for Fmoc-D-homoArg(Boc)2-OH as a free building block is unavailable, the peptide-level findings establish a class-level principle: the D-configuration is a critical determinant of proteolytic stability, directly supporting the procurement of D-configured homoarginine for applications requiring extended peptide half-life [1].
| Evidence Dimension | Peptide stability after trypsin treatment (class-level inference from D-amino acid substitution) |
|---|---|
| Target Compound Data | Peptides containing D-amino acids retained significantly higher activity |
| Comparator Or Baseline | L-amino acid (L-arginine) containing peptides showed rapid degradation |
| Quantified Difference | D-amino acid substitution extended stability; specific half-life change not quantified for D-homoarginine alone |
| Conditions | In vitro trypsin digestion of modified Pep05 antimicrobial peptide |
Why This Matters
For therapeutic peptide programs, D-configuration building blocks are essential to mitigate rapid in vivo proteolytic clearance, directly influencing lead candidate progression.
- [1] Xia J, et al. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance. Front Microbiol. 2020;11:563030. View Source
